1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene
Overview
Description
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H7F2NO4 and a molecular weight of 219.14 g/mol . It is characterized by the presence of two fluorine atoms, two methoxy groups, and a nitro group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene typically involves the nitration of 1,3-difluoro-2,4-dimethoxybenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in large reactors with precise control over temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: From the oxidation of methoxy groups.
Scientific Research Applications
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atoms and methoxy groups can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2,4-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Difluoro-2-nitrobenzene: Lacks the methoxy groups, affecting its solubility and reactivity.
1,5-Difluoro-2,4-dinitrobenzene: Contains an additional nitro group, making it more reactive and potentially more toxic
Uniqueness
1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxy) groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
1,3-difluoro-2,4-dimethoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBATJZGSLPNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269368 | |
Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-63-1 | |
Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195136-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-2,4-dimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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